1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one
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Overview
Description
1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is a heterocyclic compound that features a tetrahydropyridine ring with sulfur and oxygen functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the tetrahydropyridine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities, potentially altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen functionalities, leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydropyridine: A simpler analog without the sulfur and oxygen functionalities.
1,2,3,6-tetrahydropyridine: Another structural isomer with different reactivity and properties.
2,3,4,5-tetrahydropyridine: A less common isomer with unique chemical behavior.
Uniqueness
1,2-diethyl-4-sulfanylidene-1,2,3,4-tetrahydropyridin-3-one is unique due to the presence of both sulfur and oxygen in its structure, which imparts distinct reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,2-diethyl-3-hydroxypyridine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-7-9(11)8(12)5-6-10(7)4-2/h5-6,11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXGIMVMTIFQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=S)C=CN1CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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